molecular formula C11H10FN3O B2390201 N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1172385-44-2

N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2390201
CAS No.: 1172385-44-2
M. Wt: 219.219
InChI Key: ZSTWLVYAGSVUIW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in agricultural chemical research, particularly in the development of novel fungicidal agents. It belongs to the class of pyrazole carboxamides, which are extensively studied for their potent activity against a range of destructive plant pathogenic fungi. Research on structurally similar compounds has demonstrated that the pyrazole carboxamide scaffold functions as a potent succinate dehydrogenase inhibitor (SDHI) . SDHIs target complex II in the mitochondrial electron transport chain, disrupting cellular respiration and energy production in fungal cells . This mechanism leads to severe morphological damage to the fungus, including the disruption of cell walls and membranes, leakage of cellular contents, and ultimately, fungal death . Compounds with close structural similarity have shown exceptional in vitro efficacy against pathogens such as Rhizoctonia solani (which causes rice sheath blight) and Fusarium graminearum , indicating the potential value of this chemical class in managing crop diseases . The specific substitution pattern on the phenyl and pyrazole rings is critical for antifungal activity and interaction with the SDH enzyme, making this compound a valuable candidate for structure-activity relationship (SAR) studies . This product is intended solely for laboratory research to further investigate its biochemical properties, mechanism of action, and potential applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-7-6-10(14-15)11(16)13-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTWLVYAGSVUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-fluoroaniline with 1-methyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide serves as a building block in the synthesis of more complex molecules. Its structural characteristics make it a versatile intermediate in organic chemistry, facilitating the development of novel compounds with enhanced biological properties.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator , interacting with specific molecular targets to influence cellular signaling pathways. Such interactions can lead to significant biological effects, including anti-inflammatory and anticancer activities .

Anti-inflammatory Properties

Pyrazole derivatives, including this compound, have been studied for their potential as anti-inflammatory agents. They exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This selectivity suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The compound has shown promise in anticancer research, with several studies highlighting its efficacy against various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects on MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, demonstrating significant inhibition percentages at low concentrations .

Pharmaceutical Development

This compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions. Its role in drug design is particularly notable, as it serves as a key intermediate in the synthesis of pharmaceuticals aimed at these health issues .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF70.01Aurora-A kinase inhibition
BNCI-H4600.03Induction of apoptosis
CSF-26831.5Cytotoxicity through autophagy

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study: Anti-inflammatory Effects

In an experimental study, derivatives similar to this compound were evaluated for their anti-inflammatory effects, demonstrating significant inhibition of COX-2 activity with selectivity indices that suggest a favorable safety profile compared to conventional NSAIDs like diclofenac.

Industrial Applications

Beyond medicinal chemistry, this compound is explored in various industrial applications, including:

  • Agricultural Chemistry : Used in developing agrochemicals that enhance crop protection.
  • Material Science : Investigated for its properties in creating advanced materials with improved durability and environmental resistance .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Fluorine Position and Number

  • N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide ():
    The fluorine atom at the meta position (C3) reduces steric hindrance compared to the ortho-substituted target compound. This positional change may enhance rotational freedom and alter binding affinity in receptor interactions.

Halogen Substitution

  • N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide ():
    Chlorine (larger and more polarizable than fluorine) at the meta position introduces stronger electron-withdrawing effects. The trifluoromethyl group on the pyrazole further enhances metabolic stability and electron deficiency, likely increasing potency in enzyme inhibition .

Pyrazole Ring Modifications

Trifluoromethyl Substitution

Heterocyclic Extensions

  • Multiple chlorine atoms amplify lipophilicity, favoring CNS penetration but risking toxicity .

Functional Group Additions

  • N-(3-hydroxyphenyl)-1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxamide (): The hydroxyphenyl and tetrazole groups add hydrogen-bond donor/acceptor sites, improving solubility and target engagement. However, the tetrazole moiety may introduce metabolic instability .

Comparative Data Table

Compound Name Phenyl Substitution Pyrazole Substitution Molecular Weight (g/mol) Key Properties
This compound 2-F 1-methyl 233.2* Moderate lipophilicity, steric hindrance
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 3-F 1-methyl 233.2* Enhanced conformational flexibility
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 2,4-F₂ 1-methyl 251.2* High lipophilicity, improved permeability
N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 3-Cl 1-methyl, 5-CF₃ 317.7* High metabolic stability, electron deficiency
N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide N/A 1-ethyl, 3-CF₃, 5-carboxamide 294.2 Enhanced hydrophobic interactions

*Calculated from molecular formulas where experimental data were unavailable.

Pharmacological and Regulatory Implications

  • Positional Isomerism : The ortho-fluorine in the target compound may confer unique steric effects compared to meta- or para-substituted analogs, influencing receptor binding kinetics .
  • Regulatory Considerations: highlights that minor structural changes (e.g., fluorine vs. chlorine, substitution position) can necessitate legislative corrections, underscoring the importance of precise chemical characterization in drug development .

Biological Activity

N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorine atom and the carboxamide group contributes to its pharmacological profile, enhancing interactions with biological targets.

1. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that derivatives of pyrazole, similar to this compound, exhibit significant inhibition of COX-2 activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDCOX inhibition
Indomethacin0.5COX inhibition
Celecoxib0.02COX-2 selective

2. Anticancer Activity

This compound has shown promising results in various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and inhibition of cell proliferation. For instance, studies indicate that similar pyrazole derivatives have exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7TBD
A549TBD
SF-268TBD

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
  • Modulation of Apoptosis : It influences apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, enhancing apoptosis in cancer cells .

Case Studies

Recent studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF-7 Cells : A derivative similar to this compound was tested on MCF-7 cells, showing an IC50 value indicating significant antiproliferative activity compared to standard chemotherapeutics .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, compounds with similar structures exhibited substantial anti-inflammatory effects, comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and amidation steps. For example, pyrazole cores can be functionalized via coupling agents (e.g., carbodiimides) with fluorophenyl amines under basic conditions. Optimization can be achieved by varying solvents (e.g., DMF), bases (e.g., K₂CO₃), and reaction temperatures. Design of Experiments (DoE) is recommended to systematically assess parameters like molar ratios and catalyst loading .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl protons).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
  • IR Spectroscopy : To identify carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending bands.
    Structural data from related compounds (e.g., molecular formula C₁₂H₁₀F₁N₃O) can guide interpretation .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for isolating polar carboxamides. Recrystallization using ethanol or acetonitrile can improve purity. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is advised .

Advanced Research Questions

Q. What structure-activity relationship (SAR) studies have been conducted on fluorophenyl-substituted pyrazole carboxamides, and how does the 2-fluorophenyl group influence bioactivity?

  • Methodological Answer : The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. SAR studies on similar compounds suggest fluorine’s electron-withdrawing effects improve binding to hydrophobic enzyme pockets. Systematic substitution at the pyrazole 3-position can modulate potency. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., kinase inhibition) is recommended to validate hypotheses .

Q. How can in vitro and in vivo models be designed to evaluate the anticancer potential of this compound?

  • Methodological Answer :

  • In Vitro : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values with control compounds (e.g., doxorubicin).
  • In Vivo : Use xenograft models (e.g., nude mice with implanted tumors) to assess tumor growth inhibition. Monitor toxicity via histopathology and serum biomarkers. Reference protocols from studies on structurally related pyrazole derivatives .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., Schrödinger Suite) can predict interactions with targets like COX-2 or EGFR. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Pharmacophore modeling identifies critical functional groups (e.g., carboxamide H-bond donors). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can researchers address discrepancies in reported biological activity data for pyrazole carboxamide derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or compound purity. Mitigation strategies include:

  • Standardized Protocols : Use common reference compounds (e.g., cisplatin for cytotoxicity).
  • Purity Verification : HPLC ≥95% purity with LC-MS batch documentation.
  • Meta-Analysis : Compare data across multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

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